1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure that combines a pyrrolidine-2,5-dione core with a piperazine ring and a trifluoromethyl-substituted phenyl group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the 4-chloro-3-(trifluoromethyl)phenyl isocyanate, which can be achieved through the reaction of 4-chloro-3-(trifluoromethyl)aniline with phosgene . This intermediate is then reacted with the appropriate piperazine derivative to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using appropriate solvents and catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and trifluoromethyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to investigate its interactions with biological targets.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs for treating various diseases.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-(trifluoromethyl)phenyl isocyanate: A key intermediate in the synthesis of the target compound.
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-cyanophenoxy)phenyl)urea: Another compound with a similar structural motif.
Uniqueness
1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione is unique due to its combination of a pyrrolidine-2,5-dione core with a piperazine ring and a trifluoromethyl-substituted phenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C21H21ClF3N5O2 |
---|---|
Molecular Weight |
467.9 g/mol |
IUPAC Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C21H21ClF3N5O2/c1-12-9-13(2)27-20(26-12)29-7-5-28(6-8-29)17-11-18(31)30(19(17)32)14-3-4-16(22)15(10-14)21(23,24)25/h3-4,9-10,17H,5-8,11H2,1-2H3 |
InChI Key |
ABDJZRUSEMVHPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3CC(=O)N(C3=O)C4=CC(=C(C=C4)Cl)C(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.